molecular formula C13H14N2OS B3729117 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone CAS No. 62459-13-6

6-phenyl-2-(propylthio)-4(3H)-pyrimidinone

Cat. No. B3729117
CAS RN: 62459-13-6
M. Wt: 246.33 g/mol
InChI Key: VFIKLZYYOIERQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-2-(propylthio)-4(3H)-pyrimidinone, also known as PPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPTP belongs to the class of pyrimidine derivatives, which are known to exhibit a wide range of biological activities.

Mechanism of Action

6-phenyl-2-(propylthio)-4(3H)-pyrimidinone exerts its biological effects by modulating the activity of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cell survival. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of microglia, which are involved in the pathogenesis of neurodegenerative diseases. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has also been shown to reduce oxidative stress and improve mitochondrial function, which are important factors in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has several advantages for lab experiments, including its low cost, ease of synthesis, and high degree of purity. However, 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for the study of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone. One area of research could focus on the development of novel formulations of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone that enhance its solubility and bioavailability. Another area of research could focus on the identification of specific molecular targets of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone and the elucidation of its mechanism of action in greater detail. Additionally, further studies are needed to investigate the potential therapeutic applications of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone in various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone is a promising synthetic compound with potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone exhibits potent antioxidant and anti-inflammatory properties and exerts its biological effects by modulating the activity of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further research is needed to fully elucidate the mechanism of action of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone and to investigate its potential therapeutic applications in greater detail.

Scientific Research Applications

6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-phenyl-2-propylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-2-8-17-13-14-11(9-12(16)15-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIKLZYYOIERQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428699
Record name ZINC05154808
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-(propylthio)pyrimidin-4(1H)-one

CAS RN

62459-13-6
Record name ZINC05154808
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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